PDE4B Inhibition: 650-Fold Higher Potency of 1-Benzyl-3,5-dimethylpiperidin-4-amine Relative to Rolipram
In a direct cross-study comparison, 1-Benzyl-3,5-dimethylpiperidin-4-amine exhibits an IC50 of 0.200 nM against human PDE4B1 [1], which is approximately 650-fold more potent than the well-characterized PDE4 inhibitor rolipram (IC50 = 130 nM against immunopurified PDE4B) .
| Evidence Dimension | PDE4B inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.200 nM |
| Comparator Or Baseline | Rolipram, 130 nM |
| Quantified Difference | 650-fold higher potency |
| Conditions | Human PDE4B1 inhibition of [3H]cAMP hydrolysis (15 min, scintillation proximity assay) [1]; Rolipram data from immunopurified PDE4B . |
Why This Matters
This substantial potency advantage allows for significantly lower compound concentrations in cellular assays, minimizing the risk of off-target effects and reducing consumption of costly reagents.
- [1] BindingDB. (n.d.). BDBM50353706: IC50 = 0.200 nM for human PDE4B1. View Source
